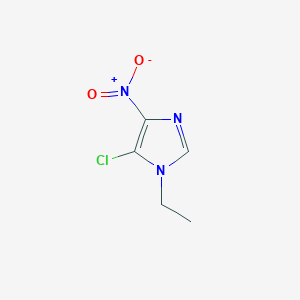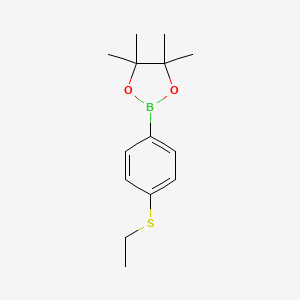
5-Chloro-1-ethyl-4-nitro-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-ethyl-4-nitro-1H-imidazole: is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-ethyl-4-nitro-1H-imidazole typically involves the nitration of 1-ethylimidazole followed by chlorination. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, while chlorination can be achieved using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-1-ethyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: 5-Amino-1-ethyl-4-nitro-1H-imidazole.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of nitroimidazole derivatives on cellular processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other functional materials. Its unique chemical properties make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Chloro-1-ethyl-4-nitro-1H-imidazole involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage DNA and other cellular structures. This property is exploited in the development of antimicrobial and anticancer agents .
Comparaison Avec Des Composés Similaires
- 5-Chloro-1-methyl-4-nitroimidazole
- 5-Chloro-1-ethyl-4-nitroimidazole
- 5-Chloro-1-ethyl-2-nitroimidazole
Comparison: 5-Chloro-1-ethyl-4-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C5H6ClN3O2 |
|---|---|
Poids moléculaire |
175.57 g/mol |
Nom IUPAC |
5-chloro-1-ethyl-4-nitroimidazole |
InChI |
InChI=1S/C5H6ClN3O2/c1-2-8-3-7-5(4(8)6)9(10)11/h3H,2H2,1H3 |
Clé InChI |
AQANHGTUMOEEER-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC(=C1Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)











